Sodium 3,5-dibromo-4-hydroxyphenylcyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3,5-dibromo-4-hydroxyphenylcyanide is a chemical compound with the molecular formula C7H2Br2NONaThis compound is characterized by the presence of bromine, hydroxyl, and cyanide functional groups attached to a benzene ring, making it a versatile compound in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3,5-dibromo-4-hydroxyphenylcyanide typically involves the bromination of 4-hydroxybenzonitrile. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters such as temperature, concentration, and reaction time to achieve high yield and purity. The final product is often purified through recrystallization or other separation techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: The compound can be reduced to remove the bromine atoms or convert the nitrile group to an amine.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed
Major Products Formed:
Oxidation: Formation of dibromoquinones.
Reduction: Formation of dibromoanilines or aminophenols.
Substitution: Formation of various substituted phenylcyanides
Scientific Research Applications
Sodium 3,5-dibromo-4-hydroxyphenylcyanide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of sodium 3,5-dibromo-4-hydroxyphenylcyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the cyanide group play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation, thereby affecting its function .
Comparison with Similar Compounds
- Sodium 3,5-dibromo-4-hydroxybenzoate
- Sodium 3,5-dibromo-4-hydroxybenzamide
- Sodium 3,5-dibromo-4-hydroxyphenylacetate
Comparison: Sodium 3,5-dibromo-4-hydroxyphenylcyanide is unique due to the presence of the cyanide group, which imparts distinct chemical properties and reactivity compared to its analogs. The cyanide group enhances its ability to participate in nucleophilic substitution reactions and affects its binding interactions with biological targets .
Biological Activity
Sodium 3,5-dibromo-4-hydroxyphenylcyanide, also known as Bromoxynil, is a compound that has garnered attention due to its biological activity, particularly in agricultural and pharmacological contexts. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C7H3Br2NNaO
- Molecular Weight : 284.91 g/mol
- CAS Number : 2961-67-3
Bromoxynil is classified as a phenolic compound and is primarily used as a herbicide. Its structure features two bromine atoms and a hydroxyl group, which contribute to its biological activity.
Bromoxynil functions primarily as a photosynthesis inhibitor . It disrupts the electron transport chain in photosystem II, leading to the production of reactive oxygen species (ROS) that damage plant cells. This mechanism is critical for its efficacy as a herbicide, particularly against broadleaf weeds.
Key Biological Activities
-
Herbicidal Activity :
- Bromoxynil is effective against various weed species by inhibiting photosynthesis.
- It targets the chloroplasts in plant cells, causing rapid necrosis and death of the plant.
-
Toxicity Profiles :
- Studies indicate that Bromoxynil exhibits moderate toxicity to non-target organisms, including aquatic life.
- The compound has been assessed for chronic toxicity and carcinogenicity, with findings suggesting potential risks at high exposure levels.
-
Antimicrobial Properties :
- Research has shown that Bromoxynil possesses antimicrobial activity against certain bacteria and fungi, suggesting potential applications beyond herbicide use.
Case Studies and Experimental Data
- Toxicity Studies :
- Herbicidal Efficacy :
- Pharmacological Investigations :
Data Tables
Parameter | Value |
---|---|
Herbicidal Activity | Effective against broadleaf weeds |
LC50 (Aquatic Species) | 0.5 - 3 mg/L |
Application Rate | 0.5 - 1 kg/ha |
Molecular Weight | 284.91 g/mol |
Properties
CAS No. |
2961-67-3 |
---|---|
Molecular Formula |
C7H2Br2NNaO |
Molecular Weight |
298.89 g/mol |
IUPAC Name |
sodium;2,6-dibromo-4-cyanophenolate |
InChI |
InChI=1S/C7H3Br2NO.Na/c8-5-1-4(3-10)2-6(9)7(5)11;/h1-2,11H;/q;+1/p-1 |
InChI Key |
AMWJYRKCJBFTAZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1Br)[O-])Br)C#N.[Na+] |
Related CAS |
1689-84-5 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.